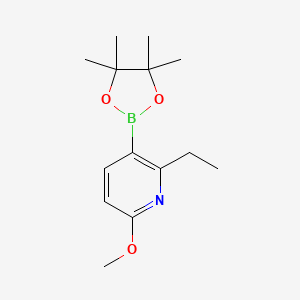

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is a versatile chemical compound with immense potential in scientific research. It is used as an active pharmaceutical intermediate and also in the design, structure-activity relationship, and characterization of the development candidate nvp-hsp990 .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of this compound is intricate, allowing for diverse applications in various fields. The IUPAC name is 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .Chemical Reactions Analysis

Pinacol boronic esters are widely used in the Suzuki–Miyaura coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .Physical And Chemical Properties Analysis

This compound is insoluble in water . It appears as white crystals or powder or crystalline powder or chunks .Scientific Research Applications

Microwave-Assisted Synthesis

The use of boronic acid pinacol esters, similar to 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester, has been highlighted in the rapid and efficient synthesis of various substituted compounds through microwave-assisted methods. For instance, Dimauro and Kennedy (2007) demonstrated the utility of a 2-aminopyridine-5-boronic acid pinacol ester in a one-pot cyclization/Suzuki coupling approach, emphasizing its role as a robust and versatile building block for creating diverse compound libraries. The process benefits from the boronate functional group's tolerance to Lewis acid-catalyzed cyclizations, allowing clean subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).

Analytical Challenges and Strategies

Pinacolboronate esters present unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, complicating their purity assessment. Zhong et al. (2012) detailed strategies for stabilizing and analyzing highly reactive pinacolboronate esters, like 2-aminopyrimidine-5-pinacolboronate ester, underlining the necessity of unconventional approaches to overcome these challenges for purity analysis (Zhong et al., 2012).

Metal- and Additive-Free Borylation

The photoinduced borylation of haloarenes to boronic acids and esters represents a simple, metal- and additive-free method that circumvents the need for expensive and toxic metal catalysts or ligands. This technique, as described by Mfuh et al. (2017), showcases a direct conversion process that produces easy-to-remove by-products, highlighting an environmentally friendly approach to synthesizing boronic acids and esters (Mfuh et al., 2017).

Polymerization and Material Science Applications

Boronic acid pinacol esters play a crucial role in the field of polymer science. Cambre et al. (2007) introduced a facile route to well-defined boronic acid (co)polymers starting from stable and easily manipulated boronic ester monomers. Their work demonstrated the ability to produce polymers with specific molecular weights and properties, leading to applications in creating amphiphilic block copolymers that form micelles in aqueous media (Cambre et al., 2007).

Safety and Hazards

Future Directions

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the future directions of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester could be in the development of new protocols for the functionalizing deboronation of alkyl boronic esters .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally used as reagents in organic synthesis . They are particularly valuable in Suzuki–Miyaura cross-coupling reactions , which are widely used for forming carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these esters . This process is crucial in the formation of new bonds in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . The boronic ester donates a group to the palladium catalyst in the transmetalation step .

Result of Action

The result of the action of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound can thus contribute to the synthesis of a broad array of diverse molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound can remain stable and effective under a variety of conditions.

properties

IUPAC Name |

2-ethyl-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-11-10(8-9-12(16-11)17-6)15-18-13(2,3)14(4,5)19-15/h8-9H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYQCWNQXKMIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2990518.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)